Product packaging for 4-Methoxy-estradiol-13C,d3(Cat. No.:)

4-Methoxy-estradiol-13C,d3

Cat. No.: B12053757
M. Wt: 306.4 g/mol
InChI Key: BCWZIZLVBYHFES-FDOHHOGYSA-N
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Description

Synthetic Routes for Methoxyestradiol (B10832562) Analogs

The synthesis of methoxyestradiol analogs, including 2- and 4-methoxyestradiol (B23171), is a key area of research for developing compounds with potential therapeutic activities. nih.govrsc.org Several synthetic strategies have been developed to introduce a methoxy (B1213986) group onto the A-ring of the estradiol (B170435) steroid nucleus.

Another approach describes a novel synthetic route to both 2- and 4-methoxyestradiols through a nucleophilic substitution reaction. nih.gov In this method, a copper(I) iodide (CuI) catalyst in conjunction with benzo-15-crown-5 (B77314) facilitates the specific substitution of a non-activated halogen on the A-ring of estradiol with a methoxy group. nih.gov Other synthetic efforts have focused on creating a variety of analogs to enhance biological activity, such as inhibitory effects on tubulin polymerization. nih.govrsc.org These syntheses often involve multi-step procedures starting from commercially available estradiol or related steroid precursors and employing reactions like ortho-formylation and the Suzuki–Miyaura reaction to build molecular diversity. rsc.orgmdpi.com

Strategic Incorporation of Stable Isotopes (e.g., 13C, Deuterium)

The compound 4-Methoxy-estradiol-13C,d3 is a specially modified version of 4-methoxyestradiol. It is an isotopically labeled analog containing both carbon-13 (¹³C) and deuterium (B1214612) (d or ²H), which are stable, non-radioactive isotopes. The incorporation of these heavy isotopes into the molecule is a deliberate strategy to create a standard for use in highly sensitive analytical techniques.

Rationale for 13C and Deuterium Labeling in Steroids for Analytical and Metabolic Studies

The primary reason for labeling steroids like 4-methoxyestradiol with stable isotopes such as ¹³C and deuterium is to create reliable internal standards for quantitative analysis, particularly in mass spectrometry (MS)-based methods like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS). irisotope.com

Here's a breakdown of the rationale:

Enhanced Accuracy and Precision : In quantitative analyses, variations can occur during sample preparation, extraction, and the analytical measurement itself. By adding a known quantity of the isotopically labeled analog (e.g., this compound) to a biological sample, this compound acts as an internal standard. irisotope.com Because the labeled standard has nearly identical chemical and physical properties to the natural (unlabeled) analyte, it experiences the same losses and variations during the analytical process. The mass spectrometer can distinguish between the labeled standard and the natural analyte due to their mass difference. By comparing the signal of the analyte to the signal of the internal standard, a highly accurate and precise quantification can be achieved. irisotope.com

Metabolic Tracing : Stable isotope labeling is a powerful tool for studying metabolic pathways in a safe manner. insidescientific.com When a labeled compound is introduced into a biological system, researchers can track its transformation into various metabolites. nih.govnih.gov This allows for the identification of previously unknown metabolites and the elucidation of metabolic pathways without the interference of endogenous compounds. nih.govnih.govresearchgate.net The distinct mass of the labeled compound and its downstream products makes them clearly identifiable in complex biological matrices. irisotope.com

Structural Elucidation : The fragmentation patterns of molecules in a mass spectrometer provide clues to their structure. Isotopic labeling helps in understanding these fragmentation mechanisms. nih.gov By observing how the mass shifts in fragments of the labeled compound compared to the unlabeled one, researchers can confirm the structures of metabolites and other related molecules. nih.govnih.govnih.gov

Methodologies for Isotopic Labeling of Estrogen Metabolites

The introduction of stable isotopes like ¹³C and deuterium into estrogen metabolites can be achieved through several methodologies. The choice of method depends on the desired labeling position and the complexity of the target molecule.

Total Synthesis with Labeled Precursors : One of the most common methods is to perform a chemical synthesis of the target molecule using commercially available starting materials that already contain the desired isotopes. symeres.comgoogle.com For example, the synthesis of a ¹³C-labeled estrogen analog could start from a simple, ¹³C-enriched precursor like [¹³C]-potassium cyanide, which is then incorporated into the larger molecular structure through a series of chemical reactions. google.com This approach allows for precise control over the location of the isotopic label within the final molecule. symeres.com

Hydrogen-Deuterium Exchange (HDX) : For deuterium labeling, HDX reactions are a facile method. nih.gov These reactions typically involve exposing the target molecule to a deuterium source, such as deuterium oxide (D₂O), often in the presence of an acid or base catalyst. nih.gov The catalyst facilitates the exchange of hydrogen atoms at specific, chemically active positions on the molecule for deuterium atoms. For instance, hydrogens on carbon atoms adjacent to a carbonyl group can be exchanged via keto-enol equilibria. nih.gov

Reduction with Labeled Reagents : Another method for introducing deuterium is through chemical reduction using a deuterated reducing agent. For example, a ketone functional group on a steroid can be reduced to a hydroxyl group using a reagent like sodium borodeuteride (NaBD₄), which introduces a deuterium atom at that position. researchgate.net

These methods are crucial for producing the isotopically labeled standards, such as 4-methoxyestradiol-¹³C,d3, that are essential for advanced analytical and metabolic research of estrogens. aacrjournals.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26O3 B12053757 4-Methoxy-estradiol-13C,d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26O3

Molecular Weight

306.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-4-(trideuterio(113C)methoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1/i2+1D3

InChI Key

BCWZIZLVBYHFES-FDOHHOGYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O

Origin of Product

United States

Synthesis and Isotopic Modification of Estradiol Derivatives

Chemical Properties and Synthesis

4-Methoxyestradiol (B23171) is a naturally occurring metabolite formed from the O-methylation of 4-hydroxyestradiol (B23129) by the enzyme catechol-O-methyltransferase (COMT). nih.gov It is structurally similar to its parent compound, estradiol (B170435), with the addition of a methoxy (B1213986) group at the 4-position of the steroid's A-ring. ontosight.ai

The synthesis of 4-Methoxy-estradiol-13C,d3 involves introducing Carbon-13 and Deuterium (B1214612) atoms at specific, stable positions within the molecule. The incorporation of these heavier isotopes increases the molecular weight of the compound without altering its chemical reactivity.

PropertyValue
Chemical FormulaC₁₉H₂₆O₃
Molar Mass302.4 g/mol
AppearanceSolid

Table 1: Physicochemical Properties of 4-Methoxyestradiol. nih.gov

Role as an Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard for the quantitative analysis of its unlabeled counterpart, 4-methoxyestradiol, using mass spectrometry. nih.gov

In a typical workflow, a known quantity of this compound is added to a biological sample (such as plasma or urine) at the beginning of the sample preparation process. Both the labeled standard and the endogenous 4-methoxyestradiol are then extracted, purified, and analyzed together by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). nih.gov

Because the labeled standard has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. By comparing the signal intensity of the endogenous 4-methoxyestradiol to that of the known amount of added labeled standard, a highly accurate and precise concentration can be determined. researchgate.net

Applications in Biomedical Research

The ability to accurately quantify 4-methoxyestradiol using its stable isotope-labeled form has significant implications for various areas of biomedical research:

Cancer Research: 4-methoxyestradiol has been investigated for its potential antiproliferative and antiangiogenic effects, meaning it may inhibit cell growth and the formation of new blood vessels that tumors need to grow. rupahealth.comrupahealth.comontosight.ai Accurate measurement of its levels in tissues and circulation is crucial for understanding its potential role in cancer biology. rupahealth.com

Cardiovascular Health: Research suggests that estrogen metabolites can influence cardiovascular function. nih.govrupahealth.com Some studies have explored the effects of 4-methoxyestradiol on vascular smooth muscle cells, indicating a potential role in cardiovascular health and disease. rupahealth.com

Metabolomics and Endocrinology: The study of the complete set of small-molecule metabolites (the metabolome) in a biological system is a powerful approach to understanding health and disease. creative-proteomics.com Accurate quantification of individual estrogen metabolites like 4-methoxyestradiol is essential for building a comprehensive picture of estrogen metabolism and its relationship to various physiological and pathological states. nih.gov

Advanced Analytical Methodologies Utilizing 4 Methoxy Estradiol 13c,d3

Role as an Internal Standard in Quantitative Mass Spectrometry

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry. nih.govscioninstruments.com 4-Methoxy-estradiol-13C,d3, which incorporates both carbon-13 and deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of its unlabeled counterpart, 4-Methoxy-estradiol. entegris.com The fundamental principle behind its use lies in its near-identical physicochemical properties to the analyte of interest. chromatographyonline.com This similarity ensures that the SIL-IS and the native analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.comchromatographyonline.com By adding a known amount of this compound to a sample at the beginning of the analytical workflow, any variations or losses that occur during these steps will affect both the analyte and the internal standard proportionally. scispace.com The mass spectrometer can differentiate between the two compounds based on their mass-to-charge (m/z) ratio, allowing for a precise ratiometric quantification that corrects for procedural inconsistencies. scioninstruments.com

The use of ¹³C and ¹⁵N labeled internal standards is often preferred over deuterated standards as they are less likely to exhibit chromatographic shifts (isotope effect) and their labels are stable within the mass spectrometer source. nih.gov This ensures co-elution with the target analyte, which is a critical factor for accurate compensation of matrix effects. nih.govwaters.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the predominant technique for the trace analysis of estrogens and their metabolites due to its high sensitivity and selectivity. waters.com In this context, this compound is invaluable for developing robust and accurate quantitative methods. Stable isotope dilution (SID) coupled with LC-MS/MS is recognized as the 'gold-standard' for quantifying estrogens and their metabolites in complex biological matrices like serum and plasma. nih.gov The use of a SIL-IS like this compound allows for the correction of variability in various stages of the analysis, including sample dilution, extraction, and instrumental drift. scispace.com

Research has demonstrated the development of highly sensitive LC-MS/MS methods for a panel of estrogens, including 4-Methoxy-estradiol, achieving low limits of quantification (LOQ), often in the picogram per milliliter (pg/mL) range. nih.govsciex.com For instance, one method reported an LOQ of 1.0 pg/mL or better for 4-Methoxy-estradiol in serum without the need for derivatization. sciex.com Another study, which did employ derivatization, achieved LOQs between 0.43–2.17 pg on the column. nih.govresearchgate.net These methods often involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup, followed by analysis on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. sciex.comresearchgate.net The SIL-IS is crucial for ensuring the accuracy and precision of these ultrasensitive measurements. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used for estrogen analysis, GC-MS also serves as a powerful analytical tool, often providing better chromatographic separation for certain isomers. researchgate.net In GC-MS, analytes are typically derivatized to increase their volatility and thermal stability. researchgate.net Silylating agents are commonly used for this purpose. researchgate.net

Minimizing Matrix Effects and Enhancing Quantification Accuracy in Complex Biological Samples

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major challenge in quantitative mass spectrometry, particularly in complex biological samples like plasma and serum. scioninstruments.comnih.gov These effects can significantly impact the accuracy, precision, and sensitivity of an assay. nih.gov

The most effective way to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard. waters.comchromatographyonline.com Because this compound has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects. scioninstruments.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to a more accurate and reliable quantification. researchgate.net While other strategies to minimize matrix effects exist, such as optimizing sample preparation, chromatographic separation, or diluting the sample, the use of a SIL-IS is considered the best available option for correction. chromatographyonline.com

It is important to note that even with SIL-IS, challenges can arise. For example, deuterium-labeled standards can sometimes exhibit a slight shift in retention time compared to the unlabeled analyte, which can lead to differential ion suppression. nih.govwaters.com However, ¹³C-labeled standards, such as this compound, generally co-elute better with their unlabeled counterparts, providing more reliable compensation for matrix effects. nih.gov

Derivatization Strategies for Enhanced Detection and Separation

To overcome the challenges of low concentrations and poor ionization efficiency of estrogens in mass spectrometry, various derivatization strategies are employed. nih.govresearchgate.net Derivatization involves chemically modifying the analyte to introduce a group that enhances its ionization efficiency, thereby increasing the sensitivity of the analysis. nih.gov

One common approach is the use of reagents that introduce a permanently charged or readily charged group onto the estrogen molecule. For instance, dansyl chloride is a widely used derivatization agent for estrogens, allowing for analysis in positive electrospray ionization (ESI) mode with significantly improved sensitivity. nih.govsemanticscholar.org However, a drawback of dansylation is that the product ions generated in MS/MS are often identical for all estrogen isomers, which can impede specificity. nih.gov

More advanced derivatization reagents have been developed to address these limitations. For example, 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ) and its subsequent quaternization to form "MPPZ" derivatives has been shown to be highly effective. nih.govresearchgate.net This two-step process creates a permanently positively charged derivative that is well-suited for LC-ESI-MS/MS analysis. nih.gov This strategy not only enhances sensitivity but can also facilitate the chromatographic separation of isomers. researchgate.netnih.gov

Another novel derivatizing reagent, N-methyl-nicotinic acid N-hydroxysuccinimide ester (C1-NA-NHS), introduces a quaternary amine to the estrogen analytes. nih.gov This makes the derivatives permanently charged, leading to highly efficient separation and detection at low concentrations. nih.gov

The table below summarizes some derivatization reagents used for estrogen analysis:

Derivatization ReagentTarget Functional GroupIonization ModeKey AdvantagesReference(s)
Dansyl ChloridePhenolic hydroxylPositive ESIIncreased sensitivity nih.govsemanticscholar.org
MPPZ (from PPZ)Phenolic hydroxylPositive ESIHigh sensitivity, stable derivatives nih.govresearchgate.net
C1-NA-NHSHydroxylPositive ESIPermanent positive charge, efficient separation nih.gov
Trimethylsilyl (TMS) agentsHydroxylElectron Ionization (GC-MS)Increased volatility and thermal stability researchgate.net

Chromatographic Resolution of Isomeric Methoxyestradiols and Related Metabolites

The accurate quantification of 4-Methoxy-estradiol is further complicated by the presence of its isomers, such as 2-Methoxy-estradiol and other related metabolites. researchgate.netnih.gov These isomers often have very similar chemical structures and physicochemical properties, making their chromatographic separation a significant analytical challenge. researchgate.net Achieving adequate separation is crucial for their individual and accurate quantification, as they may have different biological activities.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary techniques used for this purpose. The choice of the stationary phase (column) and mobile phase composition is critical for achieving the desired resolution. For instance, C18 columns are commonly used, but specialized columns like C18-PFP (pentafluorophenyl) can offer different selectivity and improved separation of isomers. nih.govresearchgate.net Longer LC gradient times and higher column temperatures can also enhance the separation of closely eluting compounds. nih.govsemanticscholar.org

In some cases, complete baseline separation of isomers may not be achievable. sciex.com However, even partial separation can be sufficient for accurate quantification if the mass spectrometer can distinguish between the isomers based on their unique fragmentation patterns in MS/MS analysis. nih.gov Derivatization can also play a role in improving chromatographic separation. researchgate.net

The following table details some chromatographic conditions used for the separation of methoxyestradiol (B10832562) isomers:

ColumnMobile Phase ComponentsKey Separation DetailsReference(s)
ACE Excel 2 C18-PFP (2 µm, 2.1 mm × 150 mm)Not specifiedSeparation of MPPZ-derivatized estrogens. nih.govresearchgate.net
Phenomenex Synergi Hydro-RP 2.5 µm (100 × 2.0 mm)Acetonitrile, methanol, water, formic acidSeparation of 15 dansylated estrogen derivatives with retention time differences ≥ 0.2 min. semanticscholar.org
Not specifiedNot specifiedA 12-minute run time was required for adequate separation of 2-Methoxy and 4-Methoxy metabolites. sciex.com
Not specifiedNot specifiedDerivatized 2-Methoxy-estradiol and 3-O-methyl 4-hydroxyestradiol (B23129) were closely eluted but distinguished by MS/MS. researchgate.netnih.gov

Investigations into Estrogen Metabolism Pathways and Kinetics

Tracing Metabolic Transformations of Estrogens Using Stable Isotope Tracers

Stable isotope tracers are indispensable for delineating metabolic pathways in vivo and in vitro. insidescientific.comnih.govnih.gov By introducing a molecule labeled with a heavy, non-radioactive isotope, scientists can track its journey through various biochemical reactions. insidescientific.comnih.gov This approach is fundamental to understanding the production, conversion, and elimination of estrogens. Analytically, stable isotope-labeled compounds like 4-Methoxy-estradiol-13C,d3 are most commonly used as internal standards in mass spectrometry-based methods. mdpi.comsciex.com This ensures highly accurate and precise quantification of their unlabeled, endogenous counterparts by correcting for variations during sample processing and analysis. sciex.com

Elucidation of Catechol-O-Methyltransferase (COMT) Activity in Estrogen Metabolism

A crucial step in estrogen metabolism is the methylation of catechol estrogens, a reaction catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). aacrjournals.orgoup.com This process converts potentially reactive catechol estrogens, such as 4-hydroxyestradiol (B23129) (4-OHE2), into their corresponding methoxyestrogens, like 4-methoxyestradiol (B23171) (4-MeOE2). aacrjournals.orgnih.gov This methylation is considered a key detoxification pathway, as it deactivates the catechol estrogens and prevents their oxidation into harmful quinones that can damage DNA. rupahealth.comzrtlab.com

The activity of the COMT enzyme can be assessed by measuring the rate of formation of its products. aacrjournals.org In research settings, this compound is an essential tool for quantifying the endogenous levels of 4-methoxyestradiol produced by COMT. By adding a known amount of the labeled standard to a biological sample (e.g., plasma, urine, or tissue homogenate), researchers can use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the exact concentration of the unlabeled 4-methoxyestradiol. This allows for a precise evaluation of COMT enzyme efficiency and how it may differ between individuals, potentially influencing disease risk. aacrjournals.org

Table 1: COMT-Mediated Methylation of Catechol Estrogens
Substrate (Catechol Estrogen)EnzymeProduct (Methoxyestrogen)Significance of Pathway
4-Hydroxyestradiol (4-OHE2)COMT4-Methoxyestradiol (4-MeOE2)Detoxification of a potentially carcinogenic metabolite. rupahealth.comzrtlab.com
2-Hydroxyestradiol (B1664083) (2-OHE2)COMT2-Methoxyestradiol (B1684026) (2-MeOE2)Formation of an antiproliferative metabolite. aacrjournals.org
4-Hydroxyestrone (4-OHE1)COMT4-Methoxyestrone (4-MeOE1)Detoxification of a potentially carcinogenic metabolite. zrtlab.com
2-Hydroxyestrone (2-OHE1)COMT2-Methoxyestrone (2-MeOE1)Detoxification pathway considered to be protective. invivohealthcare.com

Differentiation of Endogenous and Exogenous Estrogens and their Metabolites

Distinguishing between estrogens produced naturally by the body (endogenous) and those introduced from external sources (exogenous), such as in medications or environmental exposures, is a significant challenge in endocrinology. researchgate.netcefic-lri.org Stable isotope labeling provides a definitive solution to this problem. insidescientific.commdpi.com

Researchers can administer a labeled compound, such as a deuterated or ¹³C-labeled estrogen, and trace its unique metabolic fate without interference from the body's own hormones. mdpi.comnih.gov For instance, if labeled 4-hydroxyestradiol were administered, its conversion to labeled 4-methoxyestradiol could be tracked. Conversely, using this compound as an administered tracer would allow scientists to study its distribution, further metabolism, and excretion, providing pharmacokinetic data distinct from the endogenous pool. nih.gov This methodology is crucial for understanding the metabolic impact of specific estrogenic compounds used in clinical or research settings. insidescientific.comnih.gov

Table 2: Application of Labeled Tracers in Differentiating Estrogen Pools
ScenarioLabeled Compound UsedResearch GoalAnalytical Principle
Studying the metabolism of an exogenous estrogenLabeled Estradiol (B170435) (e.g., Estradiol-d4)To track the specific metabolic pathways of an administered dose of estradiol.Mass spectrometry detects the unique mass of the labeled metabolites, distinguishing them from unlabeled endogenous metabolites. mdpi.com
Quantifying a specific endogenous metaboliteLabeled Metabolite (e.g., this compound)To accurately measure the concentration of endogenous 4-Methoxyestradiol.The labeled compound is added as an internal standard to account for analytical variability, ensuring precise quantification of the target analyte. sciex.com

Studies on Reactive Metabolite Formation and Detoxification Pathways

The metabolism of estrogens is a double-edged sword. While essential for normal physiology, it can also generate reactive metabolites that pose a risk to cellular health. The primary pathway of concern involves the oxidation of catechol estrogens (e.g., 4-hydroxyestradiol) into highly reactive estrogen quinones (e.g., E2-3,4-quinone). nih.govoup.com These quinones can bind to DNA, forming adducts that may lead to mutations and initiate carcinogenesis. zrtlab.comoup.com

The body has several detoxification mechanisms to prevent this damage. A primary route is the methylation of catechol estrogens by COMT to form stable methoxyestrogens, such as 2-methoxyestradiol and 4-methoxyestradiol. aacrjournals.orginvivohealthcare.com Another critical pathway involves the conjugation of estrogen quinones with glutathione (B108866) (GSH), which inactivates them. zrtlab.comdrdanielmetzger.com Research in this area focuses on understanding the balance between these activating and deactivating pathways.

The use of this compound as an internal standard is vital for this research. It enables the precise measurement of 4-methoxyestradiol, a key product of the COMT detoxification pathway. aacrjournals.org By accurately quantifying this "safe" metabolite, researchers can assess the efficiency of methylation in neutralizing potentially harmful precursors, offering insights into an individual's metabolic profile and potential susceptibility to estrogen-related diseases. zrtlab.comharvard.edu

Table 3: Key Pathways in Estrogen Metabolism and Detoxification
Metabolic StepKey Compounds InvolvedOutcomeRole of Labeled Standards
Hydroxylation (Activation)Estradiol → 4-HydroxyestradiolFormation of a catechol estrogen, a precursor to reactive quinones. oup.comQuantify substrate and product to determine pathway activity.
Oxidation (Toxification)4-Hydroxyestradiol → Estradiol-3,4-quinoneFormation of a reactive metabolite that can damage DNA. nih.govoup.comQuantify quinone-DNA adducts to measure genotoxic damage.
Methylation (Detoxification)4-Hydroxyestradiol → 4-MethoxyestradiolInactivation of the catechol estrogen by COMT, preventing quinone formation. aacrjournals.orgzrtlab.comUsing this compound enables accurate measurement of this protective metabolite.
Glutathione Conjugation (Detoxification)Estradiol-3,4-quinone + Glutathione → Glutathione ConjugatesNeutralization of the reactive quinone. zrtlab.comQuantify conjugates to assess the efficiency of this detoxification route.

Evaluation of Estrogen Metabolic Ratios and Pathway Fluxes in Research Models

Metabolic flux analysis, often employing stable isotope tracers, allows for a dynamic assessment of the rates at which metabolites are produced and consumed. nih.govmdpi.com This provides a more detailed picture of metabolic activity than static concentration measurements alone. nih.gov For example, by introducing a labeled precursor like ¹³C-glucose, researchers can trace the labeled carbons as they are incorporated into downstream metabolites, revealing the activity of interconnected pathways like glycolysis and the TCA cycle, which provide the building blocks and energy for steroid metabolism. mdpi.comjci.org

In this context, the accurate measurement of each individual metabolite is paramount. The use of a suite of stable isotope-labeled internal standards, including this compound for its corresponding analyte, is standard practice in high-quality metabolomic studies. sciex.comresearchgate.net This ensures that the calculated metabolic ratios and flux rates are reliable and reproducible, which is essential when these metrics are used to stratify risk or evaluate the metabolic state of research models.

Table 4: Examples of Estrogen Metabolic Ratios in Research
Metabolic RatioMetabolites MeasuredInvestigative Purpose
2-OH:16α-OH Pathway Ratio2-Hydroxyestrone, 16α-HydroxyestroneHypothesized to reflect the balance between antiproliferative and proliferative metabolic pathways. harvard.edu
Catechol:Methoxy (B1213986) Ratio(2-OHE1 + 4-OHE1) : (2-MeOE1 + 4-MeOE1)Assesses the efficiency of COMT-mediated detoxification of catechol estrogens. zrtlab.com
Parent:Metabolite Ratio(Estrone + Estradiol) : Total Estrogen MetabolitesEvaluates the overall rate of estrogen metabolism and clearance. harvard.edu

Preclinical Research Applications of 4 Methoxyestradiol and Its Labeled Analogs

Cellular and Molecular Studies of Estrogen Metabolite Actions

4-Methoxyestradiol (B23171) (4-MeO-E2), an endogenous metabolite of estradiol (B170435), has garnered significant interest in preclinical research for its distinct biological activities, which differ substantially from its parent hormone. rupahealth.com Unlike estradiol, 4-MeO-E2 has a minimal affinity for classical estrogen receptors, suggesting its mechanisms of action are largely independent of these pathways. rupahealth.comahajournals.orgahajournals.org The use of isotopically labeled analogs, such as 4-Methoxy-estradiol-13C,d3, is crucial in these studies for tracing the metabolic fate and quantifying the presence of the compound in complex biological systems, thereby providing precise data on its pharmacokinetics and cellular distribution.

Investigations of Anti-Angiogenic Properties in Experimental Models

Preclinical studies have consistently demonstrated the potent anti-angiogenic properties of certain estrogen metabolites. rupahealth.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. aacrjournals.org 2-methoxyestradiol (B1684026) (2-MeO-E2), a positional isomer of 4-MeO-E2, is a well-studied anti-angiogenic agent that inhibits the proliferation and migration of endothelial cells, key steps in the angiogenic cascade. aacrjournals.orgspandidos-publications.com For instance, 2-MeO-E2 has been shown to inhibit angiogenesis in in vivo Matrigel plug assays. aacrjournals.org While much of the focus has been on 2-MeO-E2, research indicates that methoxyestradiols, in general, can inhibit the formation of new blood vessels, making them promising candidates for cancer research. rupahealth.com The anti-angiogenic effects of these metabolites are considered a key component of their anti-tumor activity. spandidos-publications.com

Exploration of Anti-Proliferative Effects in Cellular and in vitro Models

4-MeO-E2 and its isomer 2-MeO-E2 exhibit significant anti-proliferative effects across a variety of cell types in preclinical models. rupahealth.com These effects have been observed in cancer cell lines, including those from breast, lung, and melanoma, as well as in non-cancerous cells like vascular smooth muscle cells (VSMCs). rupahealth.comahajournals.orgahajournals.orgnih.gov

In human aortic VSMCs, 2-methoxyestradiol was found to be more potent than estradiol in inhibiting DNA synthesis, collagen synthesis, cell proliferation, and cell migration. ahajournals.orgahajournals.org In melanoma cell lines, 2-MeO-E2 treatment led to growth inhibition, an effect that was also observed in cells with acquired resistance to other targeted therapies. nih.gov Similarly, in human lung epithelial cells, 4-MeO-E2 significantly inhibited cell growth. rupahealth.com

The anti-proliferative activity of these metabolites is often potent. For example, 2-MeO-E2 has been shown to inhibit a wide variety of tumor and non-tumor cell lines. aacrjournals.org Research on endocrine therapy-resistant breast cancer cells (LTED cells) showed that 2-MeO-E2 had a selective anti-proliferative effect on these resistant cells compared to the parental MCF-7 cell line, with an IC50 value of 0.93 μM in LTED cells versus 6.79 μM in MCF-7 cells. mdpi.com

Table 1: Anti-proliferative Effects of Methoxyestradiols in Preclinical Models

Compound Cell Line/Model Observed Effects
4-Methoxyestradiol Human Lung Epithelial Cells Significant inhibition of cell growth. rupahealth.com
2-Methoxyestradiol Human Aortic Smooth Muscle Cells Inhibition of DNA synthesis, collagen synthesis, cell proliferation, and migration. ahajournals.orgahajournals.org
2-Methoxyestradiol Human Melanoma Cells Growth inhibition, including in therapy-resistant lines. nih.gov
2-Methoxyestradiol Endocrine-Resistant Breast Cancer Cells (LTED) Selective anti-proliferative effect (IC50 = 0.93 μM). mdpi.com
2-Methoxyestradiol Human Vascular Smooth Muscle Cells Inhibition of proliferation and induction of apoptosis. ahajournals.org

Mechanisms of Action on Cellular Processes (e.g., Cell Cycle Progression, Apoptosis, Microtubule Function)

The anti-proliferative and anti-angiogenic effects of methoxyestradiols are underpinned by their influence on fundamental cellular processes, including the cell cycle, apoptosis (programmed cell death), and microtubule dynamics.

Cell Cycle Progression: 4-MeO-E2 and 2-MeO-E2 have been shown to induce cell cycle arrest, primarily at the G2/M phase. rupahealth.comnih.govmdpi.com This arrest prevents cells from proceeding through mitosis, thereby halting proliferation. In human lung epithelial cells, 4-MeO-E2 induced mitotic arrest. rupahealth.com In melanoma cells, 2-MeO-E2 treatment was associated with G2/M cell cycle arrest, characterized by decreased Cyclin B1 expression and increased p21/Cip1 expression. nih.gov Similarly, in endocrine-resistant breast cancer cells, 2-MeO-E2 induced G2/M arrest. mdpi.com Some studies have also reported a G1 phase arrest at lower concentrations of 2-MeO-E2 in human osteosarcoma cells. bibliotekanauki.pl

Apoptosis: Following cell cycle arrest, methoxyestradiols can trigger apoptosis in proliferating cells. spandidos-publications.comnih.gov In human melanoma cells, 2-MeO-E2 induced apoptosis, as evidenced by Annexin V staining and the cleavage of caspase and PARP. nih.gov In human vascular smooth muscle cells, 2-MeO-E2 was found to induce apoptosis. ahajournals.org The pro-apoptotic actions of 2-MeO-E2 in ovarian cancer cells are thought to involve the p38 MAPK pathway and the catalytic activation of PKCδ signaling. oncotarget.com

Microtubule Function: A key mechanism of action for methoxyestradiols is the disruption of microtubule function. spandidos-publications.commdpi.com Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. Methoxyestradiols can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. spandidos-publications.commdpi.com This destabilizes microtubules, disrupts the formation of the mitotic spindle, and leads to the G2/M arrest observed in treated cells. bibliotekanauki.plmdpi.com Specifically, 2-MeO-E2 is known to bind to the colchicine-binding site on β-tubulin. oncotarget.commdpi.com

Research on Estrogen Receptor-Independent Mechanisms of Action

A significant body of preclinical research has established that the primary anti-proliferative and anti-angiogenic effects of 4-methoxyestradiol and its isomer 2-methoxyestradiol are not mediated by classical estrogen receptors (ERα and ERβ). rupahealth.comahajournals.orgahajournals.org This is a critical distinction from their parent hormone, estradiol, whose actions are largely ER-dependent.

Several lines of evidence support this ER-independent mechanism:

Low Binding Affinity: Both 4-MeO-E2 and 2-MeO-E2 exhibit minimal binding affinity for ERα and ERβ compared to estradiol. rupahealth.comahajournals.orgahajournals.orgaacrjournals.org

Ineffectiveness of ER Antagonists: The anti-proliferative effects of these metabolites are not blocked by ER antagonists like ICI 182,780. ahajournals.orgahajournals.orgaacrjournals.org For example, in studies on human vascular smooth muscle cells, ICI 182,780 did not inhibit the anti-proliferative activity of 2-MeO-E2. aacrjournals.org Similarly, in human aortic smooth muscle cells, the inhibitory effects of estradiol were blocked by ER antagonists only at high concentrations that also inhibited the metabolic conversion of estradiol to methoxyestradiols. ahajournals.orgahajournals.org

Activity in ER-Negative Cells: Methoxyestradiols demonstrate anti-proliferative activity in cell lines that lack estrogen receptors. aacrjournals.org

Distinct Cellular Effects: The cellular responses to methoxyestradiols, such as microtubule disruption and potent apoptosis induction, are not typical of classical ER-mediated signaling. spandidos-publications.comaacrjournals.org

Research on human aortic smooth muscle cells suggests that the vasculo-protective and anti-growth effects of locally applied estradiol are mediated through its conversion to methoxyestradiols, which then act via an ER-independent pathway. ahajournals.orgahajournals.org This highlights the importance of local metabolism in determining the biological activity of estrogens in specific tissues.

Role in Oxidative Stress and DNA Interaction Studies in Research Models

The role of 4-methoxyestradiol in oxidative stress and DNA interactions is complex and appears to be context-dependent. It is a metabolite of 4-hydroxyestradiol (B23129) (4-OH-E2), a catechol estrogen that can be oxidized to reactive quinones. These quinones are capable of forming DNA adducts and generating reactive oxygen species (ROS), which can lead to oxidative DNA damage and contribute to carcinogenesis. rupahealth.comuni-stuttgart.de

The methylation of 4-OH-E2 to 4-MeO-E2, catalyzed by the enzyme catechol-O-methyltransferase (COMT), is generally considered a detoxification pathway. rupahealth.comdovepress.com This process converts the reactive catechol estrogen into a less reactive, non-genotoxic form, thereby protecting against oxidative DNA damage. rupahealth.comdovepress.com

However, some studies suggest that under certain conditions, methoxyestradiols themselves might be involved in generating oxidative stress. For instance, in human lung epithelial cells, 4-MeO-E2 was shown to increase markers of oxidative stress, such as ROS and superoxide (B77818) dismutase (SOD) activity, and induce oxidative DNA damage. rupahealth.com This suggests a dual role for 4-MeO-E2, where it can both inhibit cell growth and induce potentially harmful oxidative stress. rupahealth.com It has been proposed that some estrogen metabolites can generate ROS and reactive nitrogen species, leading to nitro-oxidative stress that can cause cancer cell cycle arrest or death. uni-stuttgart.de

In vitro studies have shown that catechol estrogens like 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol can cause oxidative DNA damage, measured by the formation of 8-oxo-2'-deoxyguanosine (8-oxo-dG), particularly at high concentrations and in the presence of transition metals like copper. acs.org However, this damage was significantly reduced by antioxidants, and it is debated whether the concentrations required to produce this damage are achieved in vivo. acs.org Methoxyestrogens themselves can also exert feedback inhibition on the CYP450 enzymes that produce the reactive catechol estrogens, further reducing the potential for estrogen-induced DNA damage. aacrjournals.org

Table 2: Research Findings on Oxidative Stress and DNA Interaction

Compound/Metabolite Research Model Key Findings Reference
4-Hydroxyestradiol (precursor to 4-MeO-E2) General Can be oxidized to reactive quinones, leading to DNA adducts and ROS generation. rupahealth.com
4-Methoxyestradiol General Formation from 4-OH-E2 is considered a detoxification step, preventing oxidative DNA damage. rupahealth.comdovepress.com
4-Methoxyestradiol Human Lung Epithelial Cells Increased ROS, SOD activity, and oxidative DNA damage. rupahealth.com
Catechol Estrogens (2-OH-E2, 4-OH-E2) In Vitro (Calf Thymus DNA) Induced oxidative DNA damage (8-oxo-dG formation) at micromolar concentrations, enhanced by copper. acs.org
Methoxyestrogens In Vitro (Recombinant Enzymes) Exert feedback inhibition on CYP1A1 and CYP1B1, reducing the formation of catechol estrogens. aacrjournals.org

Emerging Research Frontiers and Methodological Advancements

Integration with High-Resolution Metabolomics for Comprehensive Pathway Analysis

High-resolution metabolomics, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS), provides a powerful platform for the comprehensive analysis of metabolites in a biological sample. escholarship.orgmdpi.com In the context of steroid hormone analysis, this approach allows for the simultaneous measurement of numerous steroids and their metabolites, offering a detailed snapshot of the steroid metabolome. metwarebio.comresearchgate.net The accuracy of these measurements, however, is critically dependent on the use of appropriate internal standards to correct for variations during sample preparation and analysis.

Stable isotope-labeled compounds, such as 4-Methoxy-estradiol-13C,d3, are considered the gold standard for internal standards in mass spectrometry-based quantification. Because they share nearly identical physicochemical properties with their unlabeled (endogenous) counterparts, they co-elute chromatographically and exhibit similar ionization efficiency, but are distinguishable by their difference in mass. The incorporation of both carbon-13 (¹³C) and deuterium (B1214612) (d3) atoms provides a distinct mass shift, minimizing the risk of isotopic interference from the naturally occurring analyte.

The integration of this compound into high-resolution metabolomics workflows enables the precise and reliable quantification of 4-methoxyestradiol (B23171). This is crucial for understanding the complete estrogen metabolic pathway, which involves several hydroxylation and methylation steps. taylorandfrancis.comharvard.edu Estradiol (B170435) is metabolized via three main competing pathways: 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation. harvard.edu The 4-hydroxylation pathway, which leads to the formation of 4-hydroxyestradiol (B23129) and subsequently 4-methoxyestradiol via the action of catechol-O-methyltransferase (COMT), is of significant interest due to the distinct biological activities of its metabolites. taylorandfrancis.comahajournals.org Accurate quantification allows researchers to investigate the balance between these pathways, which has been linked to various physiological and pathological states. oup.com

The table below illustrates the type of quantitative data that can be obtained from a high-resolution metabolomics study using isotopically labeled standards, showing how metabolite levels might be compared between different study groups.

Estrogen MetaboliteControl Group (pmol/L)Case Group (pmol/L)Fold ChangeP-value
Estradiol15.825.31.60<0.05
Estrone (B1671321)50.278.81.57<0.05
2-Hydroxyestradiol (B1664083)8.110.51.30n.s.
4-Hydroxyestradiol1.52.41.60<0.05
2-Methoxyestradiol (B1684026)5.24.90.94n.s.
4-Methoxyestradiol2.95.82.00<0.05

This table presents hypothetical data for illustrative purposes, based on findings from comparative studies of estrogen metabolites. oup.com The use of this compound as an internal standard would be essential for ensuring the accuracy of the 4-Methoxyestradiol measurements.

Development of Novel Tracer-Based Approaches for Steroid Research

Tracer-based studies, which utilize stable isotope-labeled molecules, are fundamental to understanding the dynamics of metabolic pathways in vivo and in vitro. By introducing a labeled precursor into a biological system, researchers can track the movement of the isotopic label through subsequent metabolic conversions, providing direct insights into pathway flux and enzyme activity. acs.orgnih.gov The development of these approaches for steroid research has been instrumental in elucidating the complex network of steroid synthesis and catabolism. helsinki.fi

In this context, while this compound is primarily employed as an internal standard for quantification, the principles of its synthesis—incorporating stable isotopes like ¹³C and deuterium—are central to the design of tracer molecules. For instance, researchers could administer a labeled precursor, such as ¹³C-labeled estradiol, to a research model. By using LC-MS/MS, they could then track the appearance of the ¹³C label in downstream metabolites like 4-hydroxyestradiol and 4-methoxyestradiol over time.

The role of this compound in such an experiment is to serve as the benchmark against which the newly formed, labeled 4-methoxyestradiol is measured. This stable isotope dilution analysis ensures that the quantification of the tracer's metabolic products is both accurate and precise, which is essential for calculating metabolic rates and understanding pathway dynamics. This approach allows for a direct assessment of the activity of specific enzymatic pathways, such as the 4-hydroxylation pathway, under various experimental conditions. acs.orgnih.gov

The following conceptual table illustrates how data from a tracer-based study might be presented, showing the incorporation of an isotopic label into various metabolites over time.

MetaboliteTime 0 (Isotopic Enrichment %)Time 6h (Isotopic Enrichment %)Time 12h (Isotopic Enrichment %)Time 24h (Isotopic Enrichment %)
Estradiol (Labeled Precursor)100653010
4-Hydroxyestradiol0152518
4-Methoxyestradiol051522
2-Hydroxyestradiol0203525
2-Methoxyestradiol0102030

This table provides a simplified, conceptual illustration of a tracer experiment designed to monitor the metabolic fate of a labeled estradiol precursor. Accurate quantification of each metabolite would rely on corresponding stable isotope-labeled internal standards, including this compound.

Contribution to Understanding Steroidogenesis and Steroid Hormone Dynamics in Research Models

Steroidogenesis is the biological process by which steroid hormones are generated from cholesterol. mdpi.com The final steps of estrogen biosynthesis involve the aromatization of androgens to form estrogens like estrone and estradiol, which are then subject to extensive metabolic conversion. mdpi.comhormonebalance.org Understanding the dynamics of these processes—the rates of synthesis, interconversion, and clearance of various hormones—is fundamental to endocrinology and is crucial for studying hormone-dependent diseases.

The use of robust analytical methods is essential for accurately profiling these dynamics in various research models, from cell lines like H295R to animal models. nih.gov The compound this compound contributes significantly to this field by enabling the precise measurement of its endogenous analog, 4-methoxyestradiol. This metabolite, once considered relatively inert, is now recognized as having distinct biological activities, including antiangiogenic and antiproliferative properties, that differ from its parent hormone, estradiol. taylorandfrancis.comrupahealth.com

By facilitating accurate quantification, this compound allows researchers to:

Define Baseline Levels: Establish normal concentrations of 4-methoxyestradiol in different tissues and biological fluids.

Assess Enzymatic Activity: Quantify the metabolic flux through the 4-hydroxylation and COMT-methylation pathway.

Study Regulatory Mechanisms: Investigate how genetic factors, disease states, or external compounds affect the production and clearance of 4-methoxyestradiol.

Elucidate Biological Roles: Correlate the concentration of 4-methoxyestradiol with specific cellular responses or physiological outcomes in research models. ahajournals.org

The table below summarizes the key steps in the metabolic pathways leading to the formation of 4-methoxyestradiol.

PrecursorEnzymeProductMetabolic Step
AndrostenedioneAromatase (CYP19A1)EstroneAromatization
TestosteroneAromatase (CYP19A1)EstradiolAromatization
EstradiolCYP1B1 / CYP1A14-Hydroxyestradiol4-Hydroxylation
4-HydroxyestradiolCatechol-O-methyltransferase (COMT)4-MethoxyestradiolMethylation

This table outlines the sequential enzymatic reactions in the 4-hydroxylation pathway of estrogen metabolism. taylorandfrancis.commdpi.comoncohemakey.com The use of this compound allows for precise quantification of the final product in this specific branch of steroidogenesis.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-Methoxy-estradiol-13C,d3 in laboratory settings?

  • Methodological Answer : Prioritize respiratory protection (e.g., NIOSH-certified respirators for prolonged exposure) and wear nitrile gloves to prevent skin contact. Store the compound in airtight containers at 0–6°C to minimize degradation, and avoid exposure to light . Decontaminate spills using absorbent materials and dispose of waste according to institutional guidelines for isotopic compounds .

Q. How is this compound structurally characterized, and what analytical techniques are essential for verification?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (13C and d3 labeling) and nuclear magnetic resonance (NMR) to verify methoxy positioning at C3. Compare spectral data with unlabeled 4-Methoxyestradiol (CAS 26788-23-8) to validate purity and isotopic integrity .

Q. What are the primary research applications of this compound in cellular studies?

  • Methodological Answer : This isotopologue is used to track metabolic pathways via LC-MS, particularly in studies on oxidative stress. For example, it induces ROS generation in human lung epithelial cells (e.g., H1355 line), which can be quantified using fluorescence probes like DCFH-DA .

Advanced Questions

Q. How do isotopic labels (13C and d3) influence the pharmacokinetics and stability of 4-Methoxy-estradiol in vivo?

  • Methodological Answer : Deuterium at labile positions (e.g., hydroxyl groups) may alter metabolic half-life due to the kinetic isotope effect (KIE). Design comparative studies using unlabeled vs. deuterated analogs in rodent models, with serial blood sampling analyzed via tandem MS to measure clearance rates .

Q. How can researchers resolve contradictions in reported oxidative effects of 4-Methoxyestradiol across studies?

  • Methodological Answer : Conduct a methodological review (e.g., PRISMA-guided meta-analysis) to assess variables like cell type specificity (e.g., epithelial vs. cancer cells) and dose-response relationships. For example, Cheng et al. (2007) observed ROS elevation in lung cells, while other studies report antioxidant effects in neuronal models—highlighting context-dependent mechanisms .

Q. What experimental designs are optimal for studying long-term stability and degradation products of this compound?

  • Methodological Answer : Perform accelerated stability testing under varying temperatures (e.g., 4°C, 25°C) and humidity levels. Use HPLC-UV/HRMS to monitor degradation products (e.g., demethylated derivatives) over 6–12 months. Reference ICH Q1A guidelines for protocol standardization .

Q. How can isotopic tracing with this compound elucidate estrogen receptor (ER)-independent signaling pathways?

  • Methodological Answer : Combine SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with CRISPR-mediated ER knockout models. Track 13C-labeled metabolites in ER-negative cells to identify alternative pathways, such as MAPK/NF-κB activation, using phosphoproteomics and pathway inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.